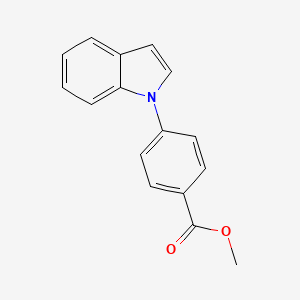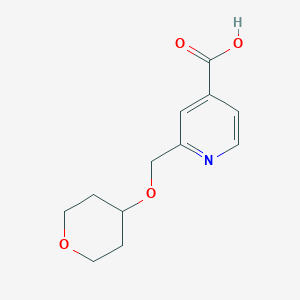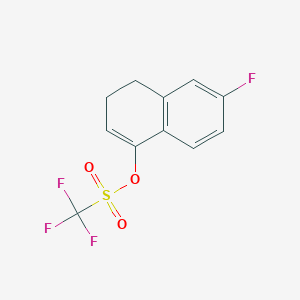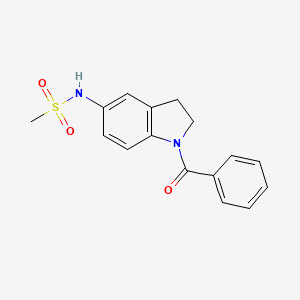
Methyl 4-(1-indolyl)benzoate
Vue d'ensemble
Description
Methyl 4-(1-indolyl)benzoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring attached to a benzoic acid methyl ester group, making it a valuable scaffold for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-indolyl)benzoate typically involves the reaction of 4-bromobenzoic acid methyl ester with indole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(1-indolyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: 4-(1H-Indole-1-yl)benzoic acid.
Reduction: 4-(1H-Indole-1-yl)benzyl alcohol.
Substitution: 4-(1H-Indole-1-yl)-2-nitrobenzoic acid methyl ester (nitration product).
Applications De Recherche Scientifique
Methyl 4-(1-indolyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-(1-indolyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding proteins and enzymes. This binding can modulate the activity of these proteins, leading to various biological effects. The compound may also interact with DNA and RNA, affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
Methyl 4-(1-indolyl)benzoate is unique due to its combination of an indole ring with a benzoic acid methyl ester group. This structure provides a versatile scaffold for chemical modifications, allowing for the development of a wide range of derivatives with diverse biological activities. The compound’s ability to undergo various chemical reactions also makes it a valuable tool in synthetic chemistry.
Propriétés
Formule moléculaire |
C16H13NO2 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
methyl 4-indol-1-ylbenzoate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)13-6-8-14(9-7-13)17-11-10-12-4-2-3-5-15(12)17/h2-11H,1H3 |
Clé InChI |
MILDKMAHVYARMT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-3-benzyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B8381130.png)






![Bromo[4-(methoxycarbonyl)benzyl]ZINC](/img/structure/B8381190.png)
